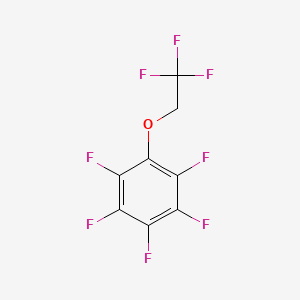

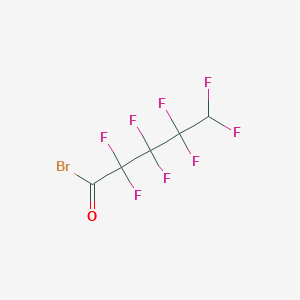

![molecular formula C14H18N2O2 B1305887 3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one CAS No. 333411-70-4](/img/structure/B1305887.png)

3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one" is a derivative of quinolin-2-one, which is a scaffold present in many biologically active compounds. The quinolin-2-one derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antiallergic, and positive inotropic effects 10. The compound of interest is not directly mentioned in the provided papers, but its structure suggests it may have similar properties to those studied within these papers.

Synthesis Analysis

The synthesis of quinolin-2-one derivatives can be achieved through various methods. For instance, a three-component reaction involving 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and 1-(2-oxo-2-arylethyl)pyridinium bromides has been used to synthesize trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones . Another approach involves the use of 3-trifluoroacetyl-quinolin-2(1H)-ones in Passerini- and Ugi-type reactions to synthesize α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids . Additionally, Pd-catalyzed cross-coupling reactions and cyclization have been employed to construct pyrrolo[2,3-c]quinolin-4(5H)-ones . These methods highlight the versatility in synthesizing quinolin-2-one derivatives, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinolin-2-one derivatives is characterized by the presence of a quinolin-2-one core, which can be further functionalized. For example, the synthesis of a 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one derivative has been reported, and its crystal structure was analyzed using Raman spectroscopy and Hirshfeld surface analysis . These techniques could be applied to the compound of interest to determine its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Quinolin-2-one derivatives can undergo various chemical reactions. The aza-Diels-Alder reaction has been used to synthesize polycyclic heterocycles such as dihydro-3H-chromeno-[3,4-b][4,7]phenanthrolin-3-one and chromeno[4,3-b]pyrano[3,2-f]quinolin-3(13H)-one derivatives . Additionally, one-pot synthesis methods have been developed, such as the sequential Ugi-"click"-Knoevenagel condensations to form 3-triazolyl-quinolin-2-(1H)-ones . These reactions demonstrate the reactivity of the quinolin-2-one core and provide insights into potential reactions that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolin-2-one derivatives are influenced by their substituents. For instance, the introduction of a trifluoroacetyl group can significantly alter the compound's reactivity and physical properties . The solubility, melting point, and stability of these compounds can be determined experimentally, and theoretical calculations such as density functional theory (DFT) can be used to predict their electronic properties . These analyses are essential for understanding the behavior of the compound in different environments and for its potential application in drug design.

特性

IUPAC Name |

3-[(3-hydroxypropylamino)methyl]-6-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-3-4-13-11(7-10)8-12(14(18)16-13)9-15-5-2-6-17/h3-4,7-8,15,17H,2,5-6,9H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHUHDYGQMILBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)

![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)

![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1305830.png)